N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide
Description
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with an isoxazol-5-yl group and at the 2-position with a propionamide moiety. The 1,3,4-oxadiazole ring is known for its metabolic stability and electron-withdrawing properties, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-2-6(13)10-8-12-11-7(14-8)5-3-4-9-15-5/h3-4H,2H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPVFQFJXQEFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions to form the isoxazole ring . The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with high regioselectivity and yield optimization. The use of metal-free conditions and readily available starting materials is preferred to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form isoxazolone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of hydrazine derivatives.
Substitution: Both rings can participate in nucleophilic substitution reactions, often facilitated by halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives are often used as intermediates in substitution reactions.
Major Products:
Oxidation: Isoxazolone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole and oxadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Structural Analogues from CAS Registry ()
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
Functional Comparisons with Antifungal Agents ()
While direct data on the target compound’s bioactivity is unavailable, structurally related 1,3,4-oxadiazole derivatives (e.g., LMM5 and LMM11) exhibit antifungal properties. For example:
- LMM5 : A benzamide derivative with a 4-methoxyphenyl group showed moderate antifungal activity against Candida albicans compared to Fluconazole .
- LMM11 : A furan-substituted analog demonstrated higher solubility due to the heteroaromatic furan ring but lower potency than LMM5 .
However, the absence of a sulfamoyl group (as in 946208-30-6) might limit its enzyme-targeting efficacy.
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of these rings contributes to the compound's unique electronic properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.
- Receptor Modulation : It can bind to various receptors, potentially altering their signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In a study evaluating multiple derivatives, some exhibited IC50 values as low as 5.0 µM against colon cancer cell lines (HCT116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 5.0 |
| Other derivatives | MCF7 | 16.0 |
Anti-inflammatory Activity
Research indicates that compounds containing isoxazole and oxadiazole rings exhibit anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or modulating immune responses .
Antimicrobial Activity
Isoxazole derivatives have been reported to possess antimicrobial properties. For instance:
- Antitubercular Activity : Some derivatives showed promising activity against Mycobacterium tuberculosis with varying degrees of efficacy .
Case Studies
- Study on Anticancer Activity : A series of isoxazole derivatives were synthesized and tested for their cytotoxicity against ovarian and breast cancer cell lines. The results indicated that modifications in the oxadiazole ring significantly affected their potency .
- Inflammatory Response Modulation : In vitro assays demonstrated that certain derivatives could reduce the production of TNF-alpha in macrophages, suggesting a potential role in treating inflammatory diseases .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. This includes:
- In Vivo Studies : To confirm efficacy and safety profiles.
- SAR Studies : To optimize the structure for enhanced biological activity.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step routes, including:
Esterification : Reacting a substituted benzoic acid (e.g., 4-chlorobenzoic acid) with methanol and sulfuric acid to form a methyl ester .
Hydrazination : Converting the ester to a hydrazide derivative using hydrazine hydrate.
Oxadiazole Ring Formation : Treating the hydrazide with cyanogen bromide to form the 1,3,4-oxadiazol-2-amine intermediate .
Coupling Reaction : Reacting the oxadiazole intermediate with an acyl chloride (e.g., propionyl chloride) in the presence of a base like NaH in dry THF .
Yield Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization to reduce impurities.
Q. Q2. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization should include:
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1750 cm⁻¹, oxadiazole ring vibrations at ~950–1250 cm⁻¹) .
- NMR (¹H and ¹³C) : Assign peaks for protons in the isoxazole (δ 6.5–8.5 ppm) and oxadiazole (δ 8.0–9.0 ppm) rings and the propionamide side chain .
- Mass Spectrometry (EI-MS or ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Match experimental and theoretical C, H, N, and S compositions.
Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Key assays include:
- Enzyme Inhibition :
- Lipoxygenase (LOX) Assay : Measure inhibition of lipid peroxidation using linoleic acid as a substrate .
- α-Glucosidase Inhibition : Monitor p-nitrophenyl-α-D-glucopyranoside hydrolysis .
- Cholinesterase Inhibition (BChE) : Use Ellman’s reagent to quantify thiocholine formation .
- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .
Q. Q4. How can researchers resolve contradictions in bioactivity data across different assays (e.g., high LOX inhibition but low antimicrobial activity)?
Methodological Answer: Contradictions may arise from:
- Target Specificity : The compound may selectively bind to LOX but lack affinity for microbial enzymes.
- Membrane Permeability : Poor cellular uptake could limit antimicrobial efficacy despite in vitro enzyme activity.
- Assay Conditions : Variations in pH, temperature, or co-factors (e.g., metal ions) may alter activity .
Strategies for Resolution:
- Perform molecular docking to predict binding affinities for different targets.
- Modify the compound’s lipophilicity (e.g., add methyl groups) to enhance membrane permeability .
- Standardize assay protocols across labs to minimize variability.
Q. Q5. What strategies are effective for establishing structure-activity relationships (SAR) in oxadiazole derivatives?
Methodological Answer:
Systematic Substituent Variation :
- Replace the isoxazole ring with other heterocycles (e.g., thiazole, pyridine) .
- Modify the propionamide chain length or introduce halogen substituents .
Biological Profiling : Test derivatives in multiple assays (e.g., LOX, antimicrobial) to identify pharmacophores.
Computational Modeling : Use QSAR (Quantitative SAR) to correlate electronic/steric properties with activity .
Example SAR Table (Antimicrobial Activity):
| Derivative | R Group | MIC (μg/mL, S. aureus) |
|---|---|---|
| 7c | 3-Methylphenyl | 16 |
| 7d | 4-Methylphenyl | 8 |
| 7e | 2,4-Dimethylphenyl | 4 |
Q. Q6. How can researchers address low stability or solubility of this compound in aqueous media?
Methodological Answer:
- Salt Formation : Convert the propionamide to a hydrochloride or sodium salt to enhance solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
- Formulation Optimization : Use cyclodextrins or liposomal encapsulation to stabilize the compound .
Q. Q7. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
